molecular formula C15H21BrN2O3S B15096459 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B15096459
M. Wt: 389.3 g/mol
InChI Key: YWMQYKXPLIKJTP-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a brominated aromatic ring with a piperidine and carboxamide group

Preparation Methods

The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the bromination of 2,4,6-trimethylbenzene. The brominated product is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with piperidine-4-carboxamide under specific conditions to yield the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity by facilitating the formation of reactive intermediates. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound can modulate various biochemical processes .

Comparison with Similar Compounds

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H21BrN2O3S

Molecular Weight

389.3 g/mol

IUPAC Name

1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H21BrN2O3S/c1-9-8-10(2)14(11(3)13(9)16)22(20,21)18-6-4-12(5-7-18)15(17)19/h8,12H,4-7H2,1-3H3,(H2,17,19)

InChI Key

YWMQYKXPLIKJTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C)Br)C

Origin of Product

United States

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